Hydrolytic Metabolic Stability: Benzyl Salicylate vs. Phenyl Salicylate in Human and Rat Microsomes
Benzyl salicylate (BSal) demonstrates markedly slower hydrolytic metabolism compared to phenyl salicylate (PhS) in both rat and human tissue microsomes. In this direct comparative study using liver and small-intestinal microsomes from rats and humans, phenyl salicylate was hydrolyzed much more rapidly than benzyl salicylate across all tested tissue sources [1]. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, whereas benzyl salicylate exhibited substantially reduced susceptibility to these same carboxylesterases [1]. This differential hydrolysis rate has direct implications for systemic salicylic acid exposure and fragrance substantivity.
| Evidence Dimension | Hydrolytic metabolism rate by carboxylesterases |
|---|---|
| Target Compound Data | Hydrolyzed by human liver and small-intestinal microsomes but substantially slower than phenyl salicylate; less susceptible to CES1 and CES2 isozymes |
| Comparator Or Baseline | Phenyl salicylate (PhS) — much more rapidly hydrolyzed by all tested tissue microsomes; readily hydrolyzed by both CES1 and CES2 |
| Quantified Difference | Qualitative observation of 'much more rapid' hydrolysis for PhS vs. BSal (direct comparison within same experimental system); PhS hydrolysis co-eluted with carboxylesterase activity, while BSal hydrolysis was significantly attenuated |
| Conditions | In vitro: rat liver and small-intestinal microsomes; human liver and small-intestinal microsomes; human CES1 and CES2 isozymes expressed in COS cells |
Why This Matters
Slower hydrolysis of BSal translates to prolonged fragrance retention on skin (sustained substantivity) and reduced acute systemic exposure to salicylic acid—a critical safety differentiator for leave-on cosmetic formulations.
- [1] Ozaki H, Sugihara K, Tamura Y, et al. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. Food Chem Toxicol. 2015;86:116-123. View Source
